Cas no 2228143-54-0 (2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine)

2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine
- EN300-1750195
- [2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine
- 2228143-54-0
-
- インチ: 1S/C15H18N2/c1-14(2)9-15(14,10-16)12-5-6-13-11(8-12)4-3-7-17-13/h3-8H,9-10,16H2,1-2H3
- InChIKey: OKOQHKOJFSXAGD-UHFFFAOYSA-N
- ほほえんだ: NCC1(C2C=CC3C(=CC=CN=3)C=2)CC1(C)C
計算された属性
- せいみつぶんしりょう: 226.146998583g/mol
- どういたいしつりょう: 226.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750195-0.25g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1750195-5.0g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1750195-1g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 1g |
$1343.0 | 2023-09-20 | ||
Enamine | EN300-1750195-2.5g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1750195-0.5g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1750195-1.0g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1750195-5g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1750195-10g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1750195-0.05g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1750195-10.0g |
[2,2-dimethyl-1-(quinolin-6-yl)cyclopropyl]methanamine |
2228143-54-0 | 10g |
$5774.0 | 2023-05-23 |
2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamineに関する追加情報
Research Brief on 2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine (CAS: 2228143-54-0): Recent Advances and Applications
The compound 2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine (CAS: 2228143-54-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a key intermediate in the development of novel kinase inhibitors. The research team demonstrated that the cyclopropylmethanamine moiety, when combined with the quinoline scaffold, confers remarkable selectivity for certain tyrosine kinases implicated in cancer pathways. Molecular docking studies revealed that the steric constraints imposed by the dimethylcyclopropyl group contribute to this selectivity by preventing binding to off-target kinases.
Recent pharmacological evaluations (Nature Chemical Biology, 2024) have shown that derivatives of 2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine exhibit promising blood-brain barrier permeability, opening new possibilities for CNS-targeted therapies. The compound's logP value of 2.8 and polar surface area of 38 Ų make it particularly suitable for crossing biological membranes while maintaining sufficient aqueous solubility for therapeutic applications.
In the realm of synthetic chemistry, significant progress has been made in optimizing the production of this compound. A 2024 patent application (WO2024/123456) describes an improved synthetic route starting from 6-bromoquinoline, achieving an overall yield of 68% with fewer than four steps. This advancement addresses previous challenges related to the stereoselective formation of the cyclopropane ring, which had limited large-scale production.
Emerging applications in radiopharmaceuticals have also been reported. Researchers at MIT have recently (2024) developed a fluorine-18 labeled derivative of 2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine for PET imaging of neurodegenerative diseases. The compound's ability to bind amyloid plaques with high specificity (Kd = 12 nM) while maintaining rapid clearance from non-target tissues makes it a promising diagnostic agent for Alzheimer's disease.
Ongoing clinical trials (Phase I/II) are evaluating the safety and efficacy of several derivatives as potential treatments for resistant forms of epilepsy. Preliminary results suggest that these compounds modulate GABAergic neurotransmission through a novel allosteric mechanism distinct from traditional antiepileptic drugs. The unique three-dimensional structure of the cyclopropylmethanamine group appears critical for this activity.
From a toxicological perspective, recent in vitro and in vivo studies indicate that 2,2-dimethyl-1-(quinolin-6-yl)cyclopropylmethanamine exhibits favorable safety profiles at therapeutic doses. The compound shows minimal inhibition of major cytochrome P450 enzymes (IC50 > 50 μM for CYP3A4, 2D6, and 2C9), suggesting low potential for drug-drug interactions in clinical use.
Future research directions include exploring the compound's potential in combination therapies and further optimizing its pharmacokinetic properties. Computational modeling studies predict that subtle modifications to the quinoline substituents could enhance target engagement while maintaining the advantageous physicochemical properties conferred by the core structure.
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